

# Application Note: Scalable Synthesis of 7-Chlorobenzo[d]isoxazol-5-amine

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## Compound of Interest

Compound Name: 7-Chlorobenzo[d]isoxazol-5-amine

Cat. No.: B12975859

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## Executive Summary & Strategic Rationale

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antipsychotics (e.g., Risperidone, Paliperidone) and varying kinase inhibitors. The specific derivative **7-Chlorobenzo[d]isoxazol-5-amine** represents a challenging synthetic target due to two primary factors:

- **Regiochemistry:** Installing the 7-chloro substituent typically requires pre-functionalized starting materials to avoid non-selective electrophilic aromatic substitution later in the sequence.
- **Chemoselectivity (The "Reduction Trap"):** The conversion of the 5-nitro precursor to the 5-amine is the critical failure point. Standard catalytic hydrogenation ( ) frequently cleaves the labile isoxazole N-O bond, destroying the heterocycle.

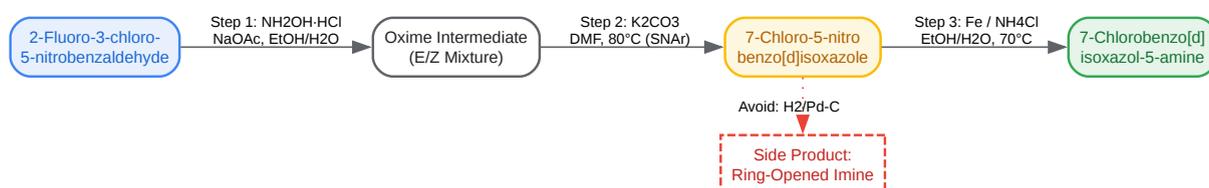
This protocol details a robust, three-step synthesis starting from 2-fluoro-3-chloro-5-nitrobenzaldehyde. This route utilizes a Nucleophilic Aromatic Substitution (

) strategy for ring closure and a chemoselective metal-mediated reduction to preserve the isoxazole core.

## Retrosynthetic Analysis & Pathway

The synthesis is designed to minimize chromatographic purification steps, relying on precipitation and crystallization for intermediate isolation—a key requirement for kilogram-scale production.

## Reaction Pathway Diagram



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Caption: Figure 1. Optimized synthetic route highlighting the critical divergence at Step 3 where chemoselective reduction is required to avoid ring opening.

## Detailed Experimental Protocols

### Step 1: Oxime Formation

Objective: Convert the aldehyde to the corresponding oxime.<sup>[1]</sup> Scale: 100 g Input

Reagents & Stoichiometry:

Reagent	Equiv.	Role
2-Fluoro-3-chloro-5-nitrobenzaldehyde	1.0	Limiting Reagent

| Hydroxylamine Hydrochloride (

) | 1.2 | Reagent | | Sodium Acetate (

) | 1.5 | Buffer/Base | | Ethanol / Water (3:1) | 10 Vol | Solvent <sup>[2][3]</sup>

Procedure:

- Charge the reactor with 2-Fluoro-3-chloro-5-nitrobenzaldehyde (100 g) and Ethanol (750 mL). Stir to suspend.
- Dissolve Sodium Acetate (anhydrous) and Hydroxylamine HCl in Water (250 mL) in a separate vessel.
- Addition: Slowly add the aqueous hydroxylamine solution to the aldehyde suspension over 30 minutes. Note: Mild exotherm expected.
- Heat the mixture to 50°C for 2–3 hours. Monitor by HPLC (Target: <1% Aldehyde).
- Workup: Cool to 0–5°C. The product usually precipitates as an off-white solid.
- Add Water (500 mL) slowly to maximize precipitation. Stir for 1 hour.
- Filter the solids.<sup>[4]</sup> Wash with cold water (2 x 200 mL).
- Dry in a vacuum oven at 45°C. Expected Yield: 92–95% Checkpoint: The product is a mixture of E/Z isomers. Both cyclize in the next step, so isomer separation is unnecessary.

## Step 2: Intramolecular Cyclization ( )

Objective: Form the isoxazole ring via displacement of the ortho-fluorine by the oxime oxygen.  
Critical Parameter: Temperature control is vital to prevent thermal decomposition of the nitrated aromatic.

Reagents & Stoichiometry:

Reagent	Equiv.	Role
Oxime Intermediate (from Step 1)	1.0	Limiting Reagent

| Potassium Carbonate (

) | 1.5 | Base | | DMF (Dimethylformamide) | 8 Vol | Solvent |

Procedure:

- Charge Oxime Intermediate and DMF to the reactor. Stir to dissolve.
- Add Potassium Carbonate (powdered, -325 mesh preferred for kinetics) in portions.
- Heat the reaction mixture to 80°C.
  - Process Insight: Do not exceed 90°C. Higher temperatures increase the risk of "Beckmann-type" rearrangement byproducts.
- Stir for 4–6 hours. Monitor HPLC for consumption of oxime.
- Quench: Cool to 20°C. Pour the reaction mixture slowly into Ice Water (20 Vol) with vigorous stirring.
- The product, 7-Chloro-5-nitrobenzo[d]isoxazole, will precipitate as a yellow/tan solid.
- Filter and wash copiously with water to remove residual DMF.
- Purification: Slurry the wet cake in Isopropanol (3 Vol) at 50°C for 1 hour, cool to RT, and filter. This removes organic impurities. Expected Yield: 80–85%

### Step 3: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to the amine without cleaving the isoxazole N-O bond.

Safety Warning: Do NOT use Catalytic Hydrogenation (

, Pd/C or Raney Ni). This will quantitatively cleave the N-O bond, resulting in the amino-imine side product (See Figure 1).

Recommended Method: Iron/Ammonium Chloride (Bechamp conditions) This method is scalable, cost-effective, and highly chemoselective.

Reagents & Stoichiometry:

Reagent	Equiv.	Role
<b>7-Chloro-5-nitrobenzo[d]isoxazole</b>	<b>1.0</b>	<b>Limiting Reagent</b>
Iron Powder (reduced, -325 mesh)	4.0	Reductant

| Ammonium Chloride (

) | 5.0 | Electrolyte/Buffer | | Ethanol / Water (4:1) | 15 Vol | Solvent |

Procedure:

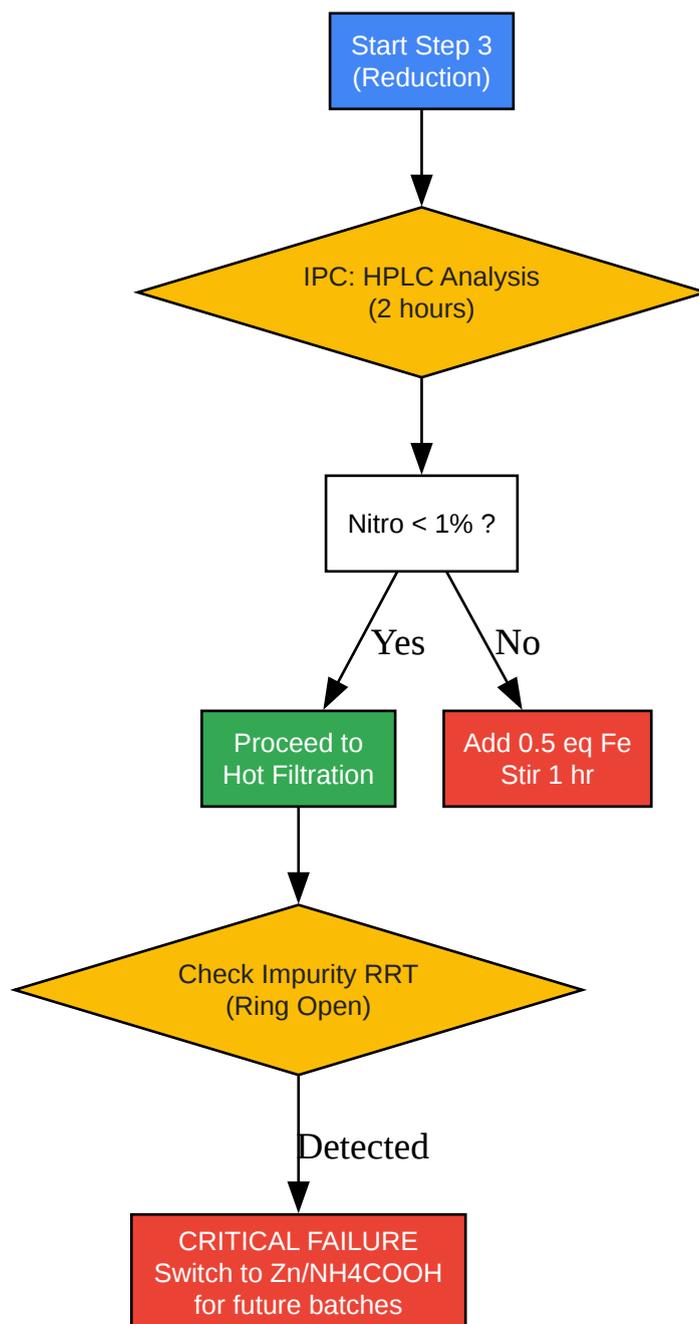
- Charge 7-Chloro-5-nitrobenzo[d]isoxazole, Ethanol, and Water to the reactor.
- Add Ammonium Chloride.
- Heat the mixture to 70°C.
- Addition: Add Iron Powder portion-wise over 1 hour.
  - Caution: Hydrogen gas evolution may occur (though less than with acid). Ensure reactor is vented.
- Stir at 70–75°C for 2–4 hours. Monitor by HPLC.
- Hot Filtration: While still hot (60°C), filter the mixture through a Celite pad to remove Iron oxide sludge. Wash the pad with hot Ethanol.
- Concentration: Concentrate the filtrate under reduced pressure to remove most Ethanol.
- Isolation: Dilute the aqueous residue with Ethyl Acetate (or DCM). Neutralize with saturated if necessary. Separate layers.
- Dry organic layer ( ) and concentrate to dryness.

- Final Purification: Recrystallize from Ethanol/Heptane or Toluene if high purity (>99%) is required. Expected Yield: 75–80% Appearance: Off-white to pale yellow crystalline solid.

## Analytical & Quality Control

### Process Control Logic

The following logic gate diagram illustrates the decision-making process during the critical reduction step.



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Caption: Figure 2. In-Process Control (IPC) logic for the reduction step to ensure reaction completion and scaffold integrity.

## Key Analytical Attributes

- $^1\text{H}$  NMR (DMSO- $d_6$ ): Look for the disappearance of the Nitro-aromatic protons and appearance of the broad singlet (approx. 5.0–6.0 ppm).[2]
- Diagnostic Peak: The C-3 proton of the isoxazole ring (typically a singlet around 8.5–9.0 ppm) must remain. If this peak disappears or shifts significantly upfield, ring opening has occurred.
- Mass Spectrometry:  $M+1 = 169.0$  (approx). If  $M+1 = 171$  (with loss of ring unsaturation) or  $M+1 = 170$  (ketone/imine formation), the ring is compromised.

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield in Step 2	Incomplete due to water in DMF.	Ensure DMF is anhydrous (<0.05% water). must be dry.
"Gumming" in Step 3	Iron oxides forming a slurry.	Use Celite during hot filtration. Do not let the mixture cool before filtration.
Ring Opening (Step 3)	Reaction too vigorous or wrong metal source.	Switch from Fe/ $\text{NH}_4\text{Cl}$ to Zn / Ammonium Formate in MeOH/THF at RT (milder).
Residual Color	Oxidation of amine or iron salts.	Treat final organic solution with activated charcoal before crystallization.

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- Scale-Up of Benzisoxazoles
  - BenchChem Technical Support. "Scale-up Synthesis of 4-Chlorobenzo[d]isoxazole." (General methodology adaptation).

Disclaimer: This protocol involves the use of hazardous chemicals (nitro compounds, DMF, hydroxylamine). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE. A thermal safety assessment (DSC) is recommended before scaling beyond 100g.

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